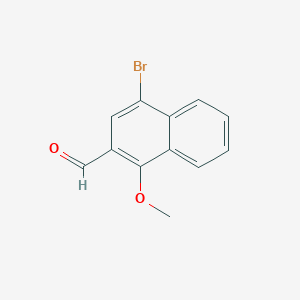

4-Bromo-1-methoxynaphthalene-2-carbaldehyde

説明

4-Bromo-1-methoxynaphthalene-2-carbaldehyde (4-Br-1-MNA-2-CA) is a synthetic compound of the aldehyde class of organic molecules. It is a colorless, crystalline solid with a pungent odor and a boiling point of 202 °C. 4-Br-1-MNA-2-CA is a versatile compound with a wide range of applications in the fields of medicinal chemistry, organic synthesis, and materials science.

科学的研究の応用

Synthesis and Structural Characterization

4-Bromo-1-methoxynaphthalene-2-carbaldehyde serves as a precursor in the synthesis of complex molecules with potential pharmacological applications. For example, it has been utilized in the synthesis of thiosemicarbazones, which show selective inhibition against human myeloid leukemia HL60 cells due to their planar structures and the presence of bulky substituents (Chumakov et al., 2014). Additionally, this compound is involved in the synthesis of dihydropyrimidines with antimicrobial activities, demonstrating its role in developing novel therapeutic agents (Sherekar et al., 2021).

Intermediate in Pharmaceutical Synthesis

This compound acts as an important intermediate in the preparation of non-steroidal anti-inflammatory agents. Its transformation into other compounds showcases the adaptability of this chemical in synthesizing biologically active molecules, such as nabumetone and naproxen, emphasizing its significance in pharmaceutical research (Xu & He, 2010).

Analytical Chemistry Applications

In analytical chemistry, derivatives of this compound are employed as fluorescent labeling reagents for the high-performance liquid chromatography (HPLC) analysis of biologically active carboxylic acids, such as fatty acids and bile acids. This application is crucial for the determination of specific compounds in pharmaceutical formulations, demonstrating the compound's utility in enhancing analytical methodologies (Gatti et al., 1992; Cavrini et al., 1993).

特性

IUPAC Name |

4-bromo-1-methoxynaphthalene-2-carbaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9BrO2/c1-15-12-8(7-14)6-11(13)9-4-2-3-5-10(9)12/h2-7H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZNGLQDHNUMVTFL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C2=CC=CC=C21)Br)C=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9BrO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[cyano(2,3-dichlorophenyl)methyl]-5-(methoxymethyl)-1,2-oxazole-3-carboxamide](/img/structure/B2797127.png)

![7-(2-ethyl-1H-imidazol-1-yl)-3-phenyl-5-propylpyrazolo[1,5-a]pyrimidine](/img/structure/B2797128.png)

![2-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}azetidin-3-yl)propanoic acid](/img/structure/B2797130.png)

![6-(4-methoxyphenyl)-N-(4-sulfamoylphenethyl)imidazo[2,1-b]thiazole-3-carboxamide](/img/structure/B2797135.png)

![N-(2-(4-(6-methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)-2-oxoethyl)-N-methylmethanesulfonamide](/img/structure/B2797136.png)

![7-butyl-1,3,4,9-tetramethyl-1,4-dihydro[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione](/img/structure/B2797141.png)

![2-[(3-Bromophenyl)methyl]-4-methylpentanoic acid](/img/structure/B2797143.png)